molecular formula C7H12ClNO2 B13557499 Piperidin-4-yl 2-chloroacetate

Piperidin-4-yl 2-chloroacetate

Cat. No.: B13557499
M. Wt: 177.63 g/mol
InChI Key: PXHPROFZNCXCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-yl 2-chloroacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl 2-chloroacetate typically involves the esterification of piperidin-4-ol with chloroacetic acid. One method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane (CH2Cl2) at room temperature. The reaction mixture is stirred for several hours, followed by purification through flash chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl 2-chloroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Piperidin-4-yl 2-chloroacetate depends on its specific application. In biological systems, piperidine derivatives can interact with various molecular targets, including enzymes and receptors. The chloroacetate moiety can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

    Piperidin-4-yl acetate: Similar structure but lacks the chloro group.

    2-Chloroethyl piperidine-4-carboxylate: Contains a similar ester linkage but with a different alkyl group.

Uniqueness: Piperidin-4-yl 2-chloroacetate is unique due to the presence of both the piperidine ring and the chloroacetate moiety. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

piperidin-4-yl 2-chloroacetate

InChI

InChI=1S/C7H12ClNO2/c8-5-7(10)11-6-1-3-9-4-2-6/h6,9H,1-5H2

InChI Key

PXHPROFZNCXCGL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.